2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid

Catalog No.
S6681237
CAS No.
1261586-34-8
M.F
C13H7ClF3NO3
M. Wt
317.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotini...

CAS Number

1261586-34-8

Product Name

2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid

IUPAC Name

2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid

Molecular Formula

C13H7ClF3NO3

Molecular Weight

317.65 g/mol

InChI

InChI=1S/C13H7ClF3NO3/c14-11-5-9(12(19)20)10(6-18-11)7-1-3-8(4-2-7)21-13(15,16)17/h1-6H,(H,19,20)

InChI Key

MBFKGPXQTHHTBG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)OC(F)(F)F
  • Modulator for protein-protein interactions

    The isonicotinic acid moiety in the molecule can potentially bind to enzymes or receptors containing nicotinamide binding sites. This could lead to the development of new drugs that modulate protein-protein interactions involved in various diseases [].

  • Antimicrobial activity

  • Ligand design and medicinal chemistry

    The molecule's structure could serve as a starting point for the design of new ligands with improved affinity and selectivity for specific biological targets. This would involve studying the structure-activity relationship (SAR) to optimize the molecule's properties for therapeutic applications [].

  • Radiopharmaceutical development

    The trifluoromethyl group can be a useful functional group for radiolabeling with fluorine-18 (¹⁸F), a commonly used isotope in positron emission tomography (PET) imaging. Further research would be required to assess the suitability of this molecule for radiotracer development [].

2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid is an organic compound characterized by a chlorinated isonicotinic acid structure with a trifluoromethoxy group attached to the phenyl ring. This compound exhibits a unique combination of functional groups, which may enhance its biological activity and potential applications in medicinal chemistry and materials science. Its molecular formula is C13H7ClF3NO3C_{13}H_{7}ClF_{3}NO_{3}, and it has a molecular weight of 317.65 g/mol .

, including:

  • Oxidation: This can yield various products such as carboxylic acids or ketones depending on the reaction conditions and reagents used.
  • Nucleophilic Substitution: The trifluoromethoxy group can be replaced under specific conditions, allowing for the introduction of other functional groups.
  • Coupling Reactions: It can undergo coupling with other aromatic compounds, facilitating the synthesis of more complex molecules.

Research indicates that compounds containing trifluoromethyl or trifluoromethoxy groups often exhibit enhanced biological activity. 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid may interact with specific biological targets, including nicotinic receptors, potentially influencing neurotransmitter release and enzyme activity. Its unique structure could also enable it to function as an intermediate in the synthesis of pharmaceuticals targeting various diseases.

The synthesis of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid can be achieved through multiple methods:

  • Trifluoromethoxylation: A common approach involves the introduction of the trifluoromethoxy group to a suitable precursor, such as an aniline derivative.
  • Chlorination: Following the introduction of the trifluoromethoxy group, chlorination is performed to obtain the final product.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving 4-trifluoromethoxyaniline and 2-chloro-5-cyanopyridine followed by hydrolysis.

2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting nicotinic receptors, which are implicated in numerous neurological conditions.
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its ability to interact with specific biological targets in plants and pests.
  • Materials Science: Its unique chemical properties make it valuable in synthesizing advanced materials, including polymers and coatings .

Preliminary interaction studies suggest that 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid may interact with various molecular targets, influencing pharmacodynamics. These interactions could involve modulation of receptor activity or inhibition of specific enzymes, contributing to its potential therapeutic effects.

Several compounds share structural similarities with 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanateChlorine and trifluoromethyl groupsKnown for antibacterial activity
5-(4-Trifluoromethoxyphenyl)nicotinic acidTrifluoromethoxy groupPotential anti-inflammatory effects
6-Chloro-4-(trifluoromethyl)nicotinic acidChlorine and trifluoromethyl groupsExhibits distinct neuroactive properties
2-Amino-4-(trifluoromethyl)nicotinic acidAmino group substitutionBroad spectrum of biological activities

Uniqueness

The uniqueness of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid lies in its specific combination of a chlorinated nicotinic structure and a trifluoromethoxy substituent, which may enhance its bioactivity and stability compared to similar compounds. This distinct combination allows for versatile applications in both chemical synthesis and biological research .

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

317.0066553 g/mol

Monoisotopic Mass

317.0066553 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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